
Phospholane, 1-phenyl-
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Overview
Description
Phospholane, 1-phenyl- is a useful research compound. Its molecular formula is C10H13P and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-phenylphospholane, and how can yields be maximized under varying conditions?
- Methodological Answer : The synthesis of 1-phenylphospholane derivatives often involves trichlorosilane reduction of phospholane oxides in dry benzene, achieving ~81% yield (e.g., reduction of 3,4-dibromo-1-(p-chloro-2-phenylethyl)phospholane oxide). Kinetic monitoring via aliquot titration ensures precise stoichiometric control . Alternatively, reacting 1-chlorophospholane with lithium aluminum hydride in ether, followed by n-BuLi treatment, yields lithium phospholane (80% yield), with purity confirmed via 31P NMR (-89.6 ppm singlet) .
Q. How can 31P NMR spectroscopy validate the structural integrity of 1-phenylphospholane derivatives during synthesis?
- Methodological Answer : 31P NMR is critical for tracking phospholane reactivity. For example, deuterium oxide quenching of lithium phospholane produces a 1:1:1 triplet at -72.78 ppm, confirming deuterium incorporation . Similarly, phosphitylation reactions with labile protons (e.g., alcohols, phenols) yield distinct 31P signals, enabling quantification of functional groups in complex matrices .
Q. What analytical techniques are essential for characterizing intermediates in 1-phenylphospholane synthesis?
- Methodological Answer : Elemental analysis (e.g., C, H, P percentages) and NMR spectroscopy are standard. For instance, calcd. values for dibromo-chloro-phenylphospholane derivatives (C: 35.99%, H: 3.52%, P: 7.73%) must align with experimental results to confirm purity . Mass spectrometry and X-ray crystallography (e.g., for PNMePPhosFeCl₂) further resolve structural ambiguities .
Advanced Research Questions
Q. How do silanol byproducts influence the reduction kinetics of 1-phenylphospholane 1-oxide, and how can DFT modeling improve reagent design?
- Methodological Answer : Silanol byproducts lower the activation barrier for reduction via hydrogen-bonding interactions, as shown by DFT studies. Kinetic modeling integrating solvent effects (e.g., benzene) and silanol concentrations can predict rate enhancements, guiding the design of more efficient reducing agents .
Q. What computational strategies elucidate the stereoselectivity of 1-phenylphospholane ligands in asymmetric catalysis?
- Methodological Answer : QM/MM simulations reveal that steric effects from phenyl rings in phospholane ligands restrict binding pockets around metal centers (e.g., Ni), favoring E-ketimine substrates. Energy differences between diastereomeric transition states (~2.1 kcal/mol) correlate with experimental enantiomeric excess (%ee) .
Q. How do phospholane ligands compare to other P-chiral ligands in Rh-catalyzed hydrogenation of prochiral olefins?
- Methodological Answer : Phospholanes with C₂ symmetry (e.g., Me-DUPHOS) enhance enantioselectivity by stabilizing specific transition states via backbone chirality, unlike monodentate phosphines. Comparative studies using kinetic isotope effects (KIEs) and X-ray crystallography can quantify ligand-metal cooperativity .
Q. What role do phospholane derivatives play in CO₂ hydrogenation to value-added materials?
- Methodological Answer : Phospholane-substituted pincer catalysts (e.g., PNMePPhosFeCl₂) activate CO₂ via σ-donation to the Fe center. In situ FTIR and isotopic labeling (¹³CO₂) track intermediate formation (e.g., formate species), while turnover frequencies (TOFs) assess catalytic efficiency under varying pressures .
Q. How can contradictory data on phospholane inversion barriers be resolved using alternative experimental methods?
- Methodological Answer : Discrepancies in pyramidal inversion energies (e.g., from variable-temperature NMR vs. computational models) require cross-validation via ultrafast spectroscopy or isotopic substitution (³¹P → ³²P) to isolate inversion dynamics from competing processes .
Q. Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported yields for 1-phenylphospholane syntheses?
- Methodological Answer : Contradictions often arise from solvent purity (e.g., dry benzene vs. trace-moisture-containing batches) or stoichiometric deviations. Replicating protocols under inert atmospheres (glovebox) and using internal standards (e.g., triphenylphosphine oxide) for NMR quantification can standardize yield reporting .
Q. What strategies validate the proposed mechanisms of phospholane-mediated C–H activation in catalytic cycles?
- Methodological Answer : Mechanistic probes include kinetic isotopic effect (KIE) studies (C–H vs. C–D cleavage), radical trapping experiments (e.g., TEMPO), and operando spectroscopy (EPR/Raman) to detect transient intermediates. For example, KIE > 1 supports a concerted metalation-deprotonation pathway in Ni-phospholane systems .
Properties
CAS No. |
3302-87-2 |
---|---|
Molecular Formula |
C10H13P |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-phenylphospholane |
InChI |
InChI=1S/C10H13P/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
JYDAZNWPLREYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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